

Tantalum Pentafluoride Crystal Structure: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tantalum pentafluoride

Cat. No.: B1583385

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This in-depth technical guide provides a comprehensive overview of the crystal structure of **tantalum pentafluoride** (TaF₅), a compound of significant interest in various fields, including catalysis and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental methodologies for their determination, and presents visualizations of its structural characteristics.

Introduction

Tantalum pentafluoride (TaF₅) is a white, crystalline solid that serves as a potent Lewis acid and a precursor for other tantalum compounds. In the solid state, it exhibits a tetrameric structure, where four tantalum atoms are linked by bridging fluorine atoms. This guide focuses on the detailed crystallographic analysis of the known polymorphic forms of TaF₅, providing essential data for researchers working with this compound.

Crystal Structure Data

Tantalum pentafluoride is known to crystallize in at least two different polymorphs: a monoclinic and an orthorhombic form. The crystallographic data for each is summarized below.

Monoclinic Polymorph (Space Group: C2/m)

The monoclinic form of **tantalum pentafluoride** was first determined by A. J. Edwards in 1964. The structure consists of tetrameric units, [TaF₅]₄, where the tantalum atoms are at the corners

of a distorted square and are linked by bridging fluorine atoms.

Table 1: Crystallographic Data for Monoclinic TaF5

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/m
a	9.61 Å
b	10.08 Å
c	7.68 Å
α	90°
β	108.8°
γ	90°
Z	4

Table 2: Atomic Coordinates for Monoclinic TaF5

Atom	Wyckoff	x	y	z
Ta1	4i	0.063	0.5	0.252
Ta2	4i	0.252	0.5	0.937
F1	8j	0.125	0.375	0.125
F2	8j	0.125	0.375	0.875
F3	4i	0.0	0.5	0.0
F4	4i	0.0	0.5	0.5
F5	4g	0.25	0.25	0.0

Orthorhombic Polymorph (Space Group: Immm)

A second, orthorhombic polymorph of **tantalum pentafluoride** has also been identified.

Table 3: Crystallographic Data for Orthorhombic TaF5

Parameter	Value
Crystal System	Orthorhombic
Space Group	Immm
a	18.28 Å
b	15.64 Å
c	3.84 Å
α	90°
β	90°
γ	90°
Z	8

Table 4: Atomic Coordinates for Orthorhombic TaF5

Atom	Wyckoff	x	y	z
Ta	8l	0.1479	0.1479	0.0
F1	8l	0.066	0.218	0.0
F2	8k	0.198	0.0	0.25
F3	4j	0.0	0.5	0.25
F4	2a	0.0	0.0	0.0

Experimental Protocols

The determination of the crystal structure of **tantalum pentafluoride** involves the synthesis of high-purity single crystals followed by single-crystal X-ray diffraction analysis.

Synthesis of Tantalum Pentafluoride Single Crystals

High-purity **tantalum pentafluoride** can be synthesized by the direct fluorination of tantalum metal.

- Apparatus: A flow system consisting of a fluorine gas source, a nickel or Monel reaction tube, a furnace, and a cold trap.
- Procedure:
 - Place a sample of high-purity tantalum metal powder or foil in the reaction tube.
 - Heat the reaction tube to approximately 300 °C.
 - Pass a slow stream of fluorine gas, diluted with an inert gas such as nitrogen, over the tantalum metal.
 - The volatile **tantalum pentafluoride** product sublimes and is collected as colorless crystals in the cold trap downstream.
 - Single crystals suitable for X-ray diffraction can be obtained by careful sublimation of the crude product in a sealed, evacuated quartz tube with a controlled temperature gradient.

Single-Crystal X-ray Diffraction

The crystal structure is determined using a single-crystal X-ray diffractometer.

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection:
 - The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
 - The diffractometer, equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073$ Å), is used to collect a complete set of diffraction data.
 - Data collection typically involves a series of ω -scans.

- Structure Solution and Refinement:
 - The collected diffraction data are processed to yield a set of structure factors.
 - The crystal structure is solved using direct methods or Patterson methods.
 - The structural model is then refined by full-matrix least-squares on F^2 .
 - All atoms are typically refined with anisotropic displacement parameters.

Visualizations

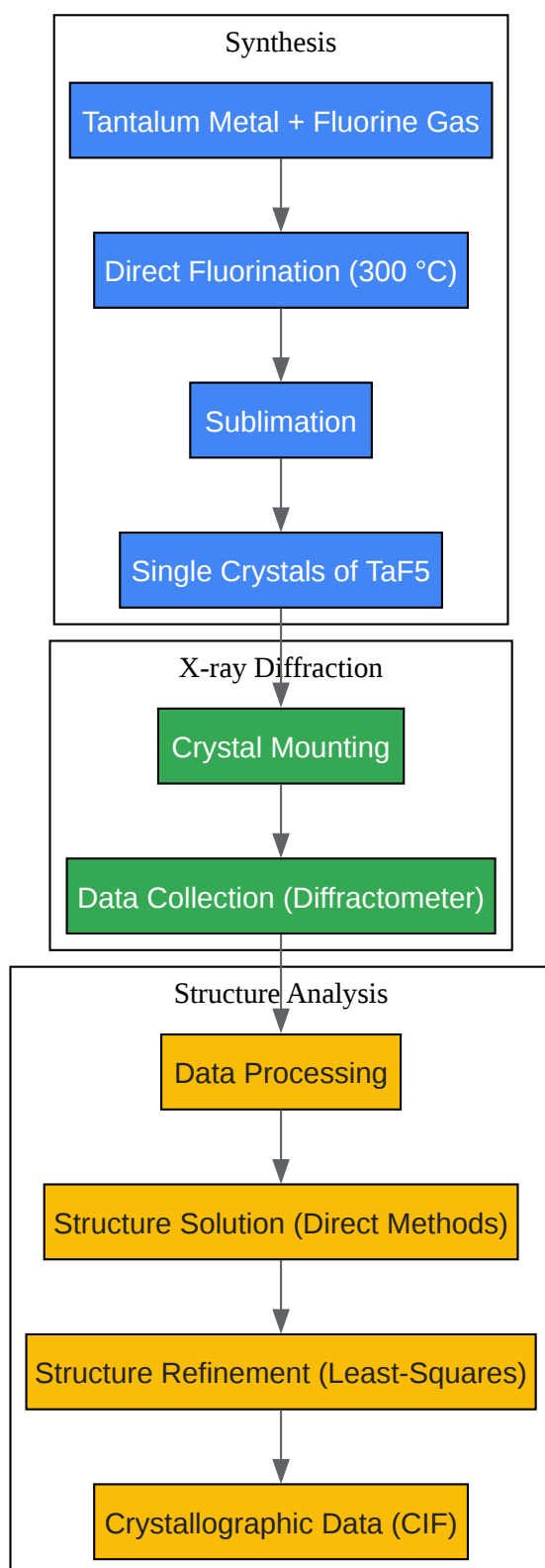
Tetrameric Structure of Tantalum Pentafluoride

The fundamental building block of solid **tantalum pentafluoride** is the $[\text{TaF}_5]_4$ tetramer. In this structure, four TaF_6 octahedra share corners.

Caption: Schematic of the $[\text{TaF}_5]_4$ tetrameric unit.

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to final structural data is a critical process for crystallographic studies.



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Caption: Workflow for TaF5 crystal structure determination.

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